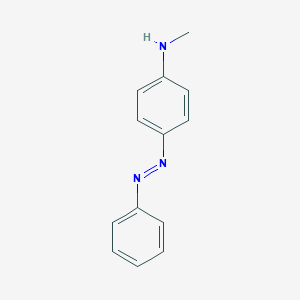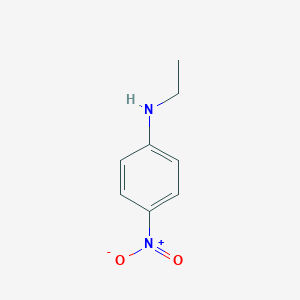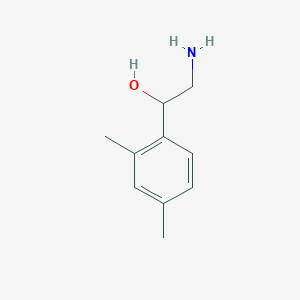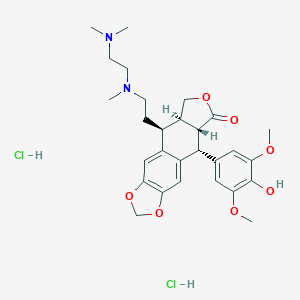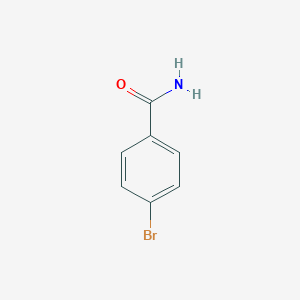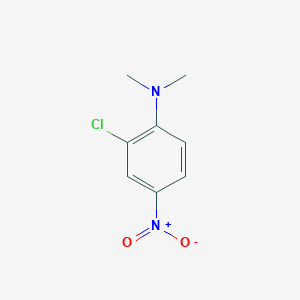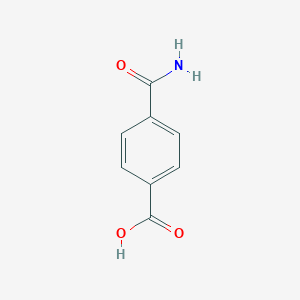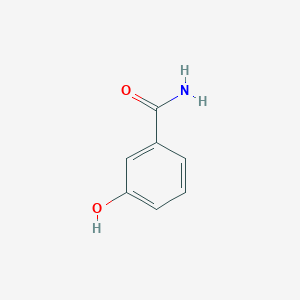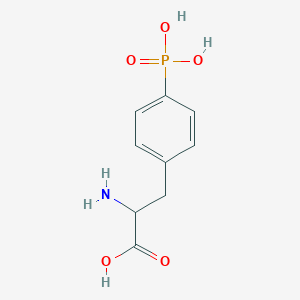
2-Amino-3-(4-phosphonophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-phosphonophenyl)propanoic acid (APPA) is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of compounds known as phosphonic acids, which have been found to exhibit a wide range of biological activities. APPA has been studied extensively for its ability to modulate glutamate receptors, which are important for neuronal signaling and synaptic plasticity.
Mecanismo De Acción
2-Amino-3-(4-phosphonophenyl)propanoic acid acts as a selective antagonist of NMDA receptors by binding to a specific site on the receptor. This results in a decrease in the activity of the receptor, which can lead to a variety of physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
2-Amino-3-(4-phosphonophenyl)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to modulate neuronal signaling and synaptic plasticity, which are important for learning and memory. It has also been found to have neuroprotective effects, which may be useful for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-3-(4-phosphonophenyl)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of selectivity for NMDA receptors. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been found to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of 2-Amino-3-(4-phosphonophenyl)propanoic acid in scientific research. One area of interest is the development of more selective and potent modulators of glutamate receptors. Another area of interest is the study of the long-term effects of 2-Amino-3-(4-phosphonophenyl)propanoic acid on neuronal signaling and synaptic plasticity. Additionally, there is potential for the use of 2-Amino-3-(4-phosphonophenyl)propanoic acid in the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
2-Amino-3-(4-phosphonophenyl)propanoic acid is synthesized by the reaction of 4-bromobenzaldehyde with diethyl phosphite to form 4-bromo-3-(diethoxyphosphoryl)benzaldehyde. This intermediate is then reacted with glycine to form 2-Amino-3-(4-phosphonophenyl)propanoic acid. The synthesis of 2-Amino-3-(4-phosphonophenyl)propanoic acid is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Amino-3-(4-phosphonophenyl)propanoic acid has been used extensively in scientific research to study the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are important for neuronal signaling and synaptic plasticity. 2-Amino-3-(4-phosphonophenyl)propanoic acid has been found to selectively modulate the activity of a subtype of glutamate receptors known as N-methyl-D-aspartate (NMDA) receptors. This has led to the development of 2-Amino-3-(4-phosphonophenyl)propanoic acid as a tool for studying the function of NMDA receptors in the brain.
Propiedades
IUPAC Name |
2-amino-3-(4-phosphonophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIHNAYKZDFPPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-phosphonophenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

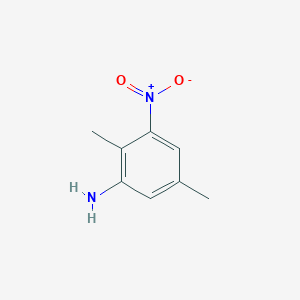
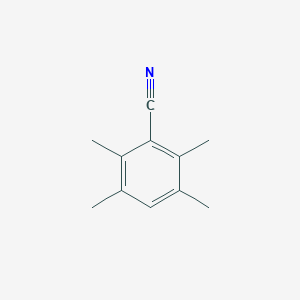
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)

